N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
CAS No.:
Cat. No.: VC16324506
Molecular Formula: C24H22Cl2N2O4
Molecular Weight: 473.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22Cl2N2O4 |
|---|---|
| Molecular Weight | 473.3 g/mol |
| IUPAC Name | N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C24H22Cl2N2O4/c1-15-3-5-16(6-4-15)23(29)28-21(24(30)27-11-12-31-2)14-18-8-10-22(32-18)19-9-7-17(25)13-20(19)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29)/b21-14- |
| Standard InChI Key | YWAWRUOOOGQTJE-STZFKDTASA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NCCOC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCOC |
Introduction
N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound featuring a unique combination of functional groups, including a furan moiety, a dichlorophenyl group, an enamine structure, and an amide linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis Methods
The synthesis of N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves several key organic reactions:
-
Furan Derivative Formation: The synthesis begins with the formation of furan derivatives, which are essential for the compound's structure.
-
Amine Substitution: The introduction of the methoxyethylamino group is a critical step, requiring precise conditions to ensure correct substitution.
-
Amide Bond Formation: The formation of the amide linkage is another crucial step, often involving condensation reactions.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits notable biological activities, which may include:
-
Antimicrobial Properties: Compounds with similar structures have shown antimicrobial activity.
-
Anticancer Properties: The presence of certain functional groups suggests potential anticancer effects.
-
Therapeutic Applications: The compound's unique structure may confer unique biological properties, making it a candidate for various therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2,4-Dichlorophenyl)furan | Furan and dichlorophenyl groups | Antimicrobial |
| N-(4-Methylbenzoyl)-N'-(2-methylphenyl)urea | Urea derivative with aromatic substitution | Anticancer |
| Phenylethylamine derivatives | Amine-based structure with varying substitutions | Neuroactive |
| N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide | Furan, dichlorophenyl, and enamine functionalities | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume